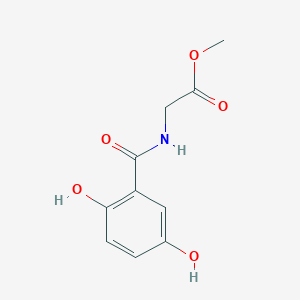
Methyl (2,5-dihydroxybenzoyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl2-(2,5-dihydroxybenzamido)acetate is a chemical compound with the molecular formula C10H11NO5. It is an ester derivative of gentisic acid and is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two hydroxyl groups on the benzene ring and an ester functional group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl2-(2,5-dihydroxybenzamido)acetate can be synthesized through several methods. One common approach involves the esterification of 2,5-dihydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of Methyl2-(2,5-dihydroxybenzamido)acetate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl2-(2,5-dihydroxybenzamido)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
Methyl2-(2,5-dihydroxybenzamido)acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and metabolic pathways.
Industry: It is used in the production of various fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of Methyl2-(2,5-dihydroxybenzamido)acetate involves its interaction with specific molecular targets. For instance, in the context of skin-lightening, the compound inhibits the enzyme tyrosinase, which is crucial for melanin production. By binding to the active site of tyrosinase, it prevents the conversion of tyrosine to melanin, thereby reducing pigmentation .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,5-dihydroxybenzoate: An ester of gentisic acid with similar hydroxyl groups but lacking the amido group.
2,5-Dihydroxybenzoic acid: The parent compound without the ester functional group.
Hydroquinone: A compound with similar hydroxyl groups but different structural properties.
Uniqueness
Methyl2-(2,5-dihydroxybenzamido)acetate is unique due to the presence of both ester and amido functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit tyrosinase with lower cytotoxicity compared to hydroquinone makes it a valuable compound in dermatological applications .
Properties
Molecular Formula |
C10H11NO5 |
|---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
methyl 2-[(2,5-dihydroxybenzoyl)amino]acetate |
InChI |
InChI=1S/C10H11NO5/c1-16-9(14)5-11-10(15)7-4-6(12)2-3-8(7)13/h2-4,12-13H,5H2,1H3,(H,11,15) |
InChI Key |
CRVUUQQLJVWHNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=C(C=CC(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















